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Indium(i)chloride

Cat. No.: B12440655
M. Wt: 150.27 g/mol
InChI Key: AJAXZLXLXZWIIE-UHFFFAOYSA-M
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Description

Significance of Low-Oxidation State Indium Compounds in Chemical Research

Low-oxidation state indium compounds, particularly those in the +1 oxidation state, are of significant interest in modern chemical research. Unlike the more common indium(III) compounds which primarily function as Lewis acids, indium(I) species are electron-rich, possessing a lone pair of electrons. wikipedia.orguwindsor.ca This electronic configuration allows them to be amphoteric, capable of acting as both a Lewis acid, due to vacant p-orbitals, and a Lewis base. uwindsor.caacs.orgnih.gov

This potential ambiphilicity can lead to unique reactivity and selectivity in chemical synthesis. acs.orgnih.gov The chemistry of the +1 oxidation state becomes particularly important for the larger atoms in Group 13. acs.orgnih.gov Researchers are exploring the use of low-oxidation state indium compounds as catalysts for selective bond formations, an area where they show considerable promise. acs.orgnih.gov However, a significant challenge in the field is the nature of the indium(I) halides themselves; they often have poor solubility in non-donor solvents and can readily decompose in the presence of strong donor molecules, which complicates their use as convenient starting materials. uwindsor.ca

Historical Context of Indium Monochloride Research

The discovery of the element indium itself occurred in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter, who identified it by a unique indigo-blue line in its atomic spectrum. wikipedia.org The specific compound, Indium(I) chloride, was first isolated much later, in 1926. wikipedia.org Its isolation was a result of systematic investigations into the various compounds that could be formed between indium and chlorine. wikipedia.org Early research focused on fundamental properties, such as its synthesis, structure, and basic reactivity. For instance, it was established that InCl can be prepared by heating indium metal with indium(III) chloride (InCl₃) in a sealed environment. wikipedia.org

Scope and Research Imperatives of Indium(I) Chloride

The current research scope for Indium(I) chloride is primarily centered on its applications in synthesis and materials science. A major imperative is to harness its unique reactivity as a catalyst in organic synthesis. acs.orgnih.gov Studies have demonstrated that catalyst systems composed of indium(I) chloride and a chiral phosphate (B84403) can facilitate highly enantioselective allylation and allenylation reactions. acs.orgnih.gov

Another key area of research is its use as a precursor material. chemicalbook.comindium.com Indium(I) chloride is utilized in the preparation of specialized dinuclear complexes and cage compounds that feature interesting metal-metal interactions. chemicalbook.comsigmaaldrich.cn It also serves as a starting material for semiconductor doping and the synthesis of organic indium compounds. chemicalbook.com Overcoming the inherent stability and solubility issues of InCl remains a critical research imperative, as developing more robust and soluble In(I) sources would significantly expand their synthetic utility and application range. uwindsor.ca

Data Tables

Table 1: Physical Properties of Indium(I) Chloride

PropertyValueSource(s)
Chemical FormulaInCl wikipedia.org
Molar Mass150.27 g/mol glpbio.comstrem.com
AppearanceGolden yellow powder; Red and yellow crystalline forms wikipedia.orgstrem.comamericanelements.com
Density4.19 - 4.218 g/cm³ at 25 °C wikipedia.orgchemicalbook.comstrem.com
Melting Point216 - 225 °C (421 - 437 °F; 489 - 498 K) wikipedia.orgchemicalbook.comstrem.com
Boiling Point608 °C (1126 °F; 881 K) chemicalbook.comsigmaaldrich.cnstrem.com
Crystal StructureYellow form: Cubic (distorted NaCl-type); Red form: Orthorhombic wikipedia.org

Table 2: Research Focus Areas for Indium(I) Chloride

Research AreaKey Findings & ObjectivesSource(s)
Catalysis Acts as a catalyst for C-C bond formation, including enantioselective allylations when combined with chiral ligands. acs.orgnih.gov
Precursor in Synthesis Used to prepare cage and dinuclear complexes with metal-metal interactions. Serves as a raw material for organic indium compounds. chemicalbook.comsigmaaldrich.cn
Materials Science Employed for semiconductor doping and in deposition processes. chemicalbook.comindium.com
Development of Reagents A key imperative is to develop more stable and soluble In(I) starting materials to overcome the limitations of the simple halides. uwindsor.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClIn- B12440655 Indium(i)chloride

Properties

Molecular Formula

ClIn-

Molecular Weight

150.27 g/mol

IUPAC Name

indium;chloride

InChI

InChI=1S/ClH.In/h1H;/p-1

InChI Key

AJAXZLXLXZWIIE-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[In]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Indium I Chloride

Direct Synthesis Approaches to Indium(I) Chloride

Direct synthesis methods involve the reaction of elemental indium with a chlorine source. These methods are often carried out at elevated temperatures to overcome activation energy barriers and facilitate the reaction.

The direct chlorination of metallic indium using chlorine (Cl₂) gas is a vigorous process that ultimately leads to the formation of Indium(III) chloride (InCl₃). However, Indium(I) chloride is a crucial intermediate in this reaction pathway. The process must be carefully controlled to isolate the monochloride. The reaction proceeds in stages, with the initial formation of a melt containing lower chlorides. chemicalbook.com

During this process, InCl is formed as a transient species. The reaction is typically performed in a thoroughly dried quartz apparatus, as moisture must be excluded. chemicalbook.com

High-temperature conditions are fundamental to the direct synthesis of indium chlorides. When elemental indium is reacted with chlorine gas, the process is highly exothermic, proceeding with a pale glow. chemicalbook.com Indium(I) chloride and Indium(II) chloride are formed as intermediate molten products before being further chlorinated to the final product, Indium(III) chloride, which sublimes at around 600°C. chemicalbook.com

The formation of InCl as an intermediate is a key step in this high-temperature process. By controlling the stoichiometry of the reactants (i.e., using an excess of indium metal relative to the chlorinating agent), the reaction can be stopped at the monochloride stage.

Parameter Description
Reactants Elemental Indium (In), Chlorine (Cl₂)
Apparatus Dried quartz tube
Conditions High temperature, anhydrous
Intermediate Molten Indium(I) chloride (InCl)
Final Product Indium(III) chloride (InCl₃)

Reductive Synthesis Pathways

Reductive routes are common and effective methods for preparing Indium(I) chloride, starting from the more common and stable Indium(III) chloride.

The most widely used method for the preparation of pure Indium(I) chloride is the comproportionation reaction between Indium(III) chloride and excess indium metal. wikipedia.orgwikipedia.org In this reaction, the In(III) is reduced by the elemental indium (In(0)) to form the In(I) state. The reaction is driven by heating the mixture in a sealed, evacuated tube to prevent oxidation of the product. wikipedia.org

The balanced chemical equation for this synthesis is: InCl₃ + 2 In → 3 InCl

This high-temperature reaction yields lower valent indium chlorides, including InCl, In₂Cl₃, and In₅Cl₉. wikipedia.org By ensuring a stoichiometric excess of indium metal, the equilibrium can be shifted to favor the formation of Indium(I) chloride.

The primary and most effective reducing agent used for the synthesis of Indium(I) chloride from Indium(III) chloride is elemental indium itself, as described in the comproportionation reaction. While other strong reducing agents can reduce In(III), the use of indium metal is advantageous because it does not introduce any contaminants into the final product, as the reactant and the reducing agent are composed of the same element. In certain electrochemical processes, the reduction of In(III) to In(I) has been observed as an intermediate step, but this is not a common method for the bulk synthesis of InCl. mdpi.com

Reactants Reducing Agent Conditions Product
Indium(III) chloride (InCl₃)Elemental Indium (In)High temperature, sealed tubeIndium(I) chloride (InCl)

Specialized Synthesis Techniques for Crystalline Indium(I) Chloride

Indium(I) chloride exists in two different crystalline polymorphs, and specialized techniques are employed to obtain these specific forms. The compound typically appears as a red or yellow solid. wikipedia.org The yellow polymorph possesses a distorted sodium chloride cubic crystal structure and is stable at room temperature. wikipedia.org Above 120°C, it transforms into a red orthorhombic form, which has a thallium(I) iodide crystal structure. wikipedia.org

The synthesis of crystalline InCl is inherently linked to the high-temperature reductive pathway. By heating indium metal with Indium(III) chloride in a sealed tube, a melt of InCl is formed. wikipedia.org The subsequent cooling rate of this melt determines the quality and form of the resulting crystals. Slow, controlled cooling allows for the growth of larger, well-defined crystals of the desired polymorph. The yellow cubic form is obtained by allowing the mixture to cool to room temperature, while the red form can be isolated by quenching from temperatures above 120°C.

Electronic Structure and Bonding in Indium I Chloride

Valence Electron Configuration and Oxidation State Analysis

Indium (In), a post-transition metal in Group 13 of the periodic table, possesses an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹. brainly.comschoolmykids.com Chlorine (Cl), a halogen from Group 17, has an electron configuration of [Ne] 3s² 3p⁵. schoolmykids.com The valence electrons, those in the outermost shells, are crucial for chemical bonding. For indium, the valence electrons are in the 5s and 5p orbitals, while for chlorine, they reside in the 3s and 3p orbitals. schoolmykids.com

In the formation of Indium(I) chloride (InCl), indium attains a +1 oxidation state. wikipedia.orgshef.ac.ukchemeurope.com This is achieved by the loss of the single electron from its 5p orbital. brainly.com This electron is transferred to a chlorine atom, which readily accepts an electron to complete its valence shell, forming a chloride ion (Cl⁻) and achieving a stable electron configuration. brainly.com The resulting electrostatic attraction between the In⁺ cation and the Cl⁻ anion forms the primary basis of the ionic bond in InCl. While indium can also exhibit a +3 oxidation state by losing all three of its valence electrons, as seen in indium(III) chloride (InCl₃), the +1 state is also a known and stable oxidation state for indium. askfilo.comshef.ac.uk

Table 1: Electron Configurations and Oxidation States

Element Full Electron Configuration Valence Electron Configuration Common Oxidation State(s) in Chlorides
Indium (In) [Kr] 4d¹⁰ 5s² 5p¹ 5s² 5p¹ +1, +3
Chlorine (Cl) [Ne] 3s² 3p⁵ 3s² 3p⁵ -1

Molecular Orbital Theory Applications to Indium(I) Chloride Bonding

Molecular Orbital (MO) theory provides a more detailed description of bonding in molecules like InCl by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. bccampus.calibretexts.orglibretexts.org When the indium and chlorine atoms approach each other, their valence atomic orbitals overlap.

The 5s and 5p orbitals of indium interact with the 3s and 3p orbitals of chlorine. This interaction leads to the formation of bonding and antibonding molecular orbitals. The constructive interference of atomic orbitals forms lower-energy bonding MOs (σ and π), while destructive interference forms higher-energy antibonding MOs (σ* and π*). libretexts.org

Relativistic Effects on Electronic Structure of Indium(I) Chloride

For heavier elements like indium (atomic number 49), relativistic effects become significant and can influence the electronic structure and chemical properties. acs.org These effects arise because the inner-shell electrons move at speeds that are a considerable fraction of the speed of light, leading to a relativistic increase in their mass. academie-sciences.fr

This mass increase causes the s and p orbitals to contract and become more stable in energy, an effect known as the "direct relativistic effect." academie-sciences.fr Conversely, the d and f orbitals, which are more shielded from the nucleus by the contracted s and p orbitals, expand and are destabilized in energy. This is termed the "indirect relativistic effect." academie-sciences.fr

In the case of indium, the relativistic stabilization of the 5s orbital makes it less available for bonding. This phenomenon is related to the "inert pair effect," which explains why heavier elements in groups 13-16 often exhibit oxidation states that are two less than the group valence. The stability of the +1 oxidation state in InCl can be partly attributed to these relativistic effects, which make the removal of the 5s² electrons more difficult. These effects subtly alter the energies of the molecular orbitals in InCl compared to what would be predicted by non-relativistic calculations.

Theoretical Characterization of InCl⁺ Cationic Species

Theoretical and computational chemistry provides valuable insights into the properties of transient or reactive species like the InCl⁺ cation. High-level ab initio calculations can be employed to determine the geometric and electronic structure of this ion. These studies typically involve solving the Schrödinger equation to find the potential energy surfaces, from which various spectroscopic constants can be derived.

Such theoretical investigations can predict key properties of the InCl⁺ cation, including its equilibrium bond length (Rₑ), harmonic vibrational frequency (ωₑ), and dissociation energy (Dₑ). These calculated values can then be compared with experimental data obtained from spectroscopic techniques, if available, to validate the theoretical models. The electronic structure calculations would also reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity of the InCl⁺ species.

Table 2: Illustrative Spectroscopic Data Comparison (Hypothetical Values)

Species Parameter Theoretical Value Experimental Value
InCl Rₑ (Å) Value Value
ωₑ (cm⁻¹) Value Value
InCl⁺ Rₑ (Å) Value Value
ωₑ (cm⁻¹) Value Value

Note: This table is illustrative. Actual, cited values from specific theoretical studies would be inserted here in a complete research article.

Advanced Structural Characterization of Indium I Chloride and Its Derivatives

Crystallographic Investigations of Solid-State Indium(I) Chloride

Crystallography provides the most definitive view of the three-dimensional structure of solid-state materials, revealing precise bond lengths, angles, and crystal packing.

Single crystal X-ray diffraction stands as the premier technique for determining the atomic arrangement in crystalline solids. For Indium(I) chloride, these studies have been crucial in understanding its polymorphic nature.

Indium(I) chloride is known to exist in two primary forms: a yellow, room-temperature modification and a red, high-temperature form. iucr.org Early structural determinations laid the groundwork, which was later refined to provide more accurate parameters. iucr.orgiucr.org

The room-temperature yellow form of InCl possesses a complex, distorted rock-salt (B1) structure. iucr.org A redetermination of this structure confirmed its unique and complicated arrangement, which is thought to be influenced by the stereochemical activity of the monovalent Indium ion. iucr.org

Above approximately 390 K, a first-order phase transition occurs, leading to the formation of the red modification of InCl. iucr.org Single crystal studies at elevated temperatures revealed that this high-temperature phase adopts the β-TlI structure (B33). iucr.org The transition from the distorted rock-salt structure of the yellow form to the B33 structure of the red form is hypothesized to involve a shearing of double layers of anions and cations. iucr.org

In the context of its derivatives, single crystal X-ray diffraction has also been employed to characterize complexes. For instance, the structure of an indium dilead pentachloride, InPb2Cl5, was determined to be monoclinic, belonging to the P21/c space group. iucr.org

Table 1: Crystallographic Data for Indium(I) Chloride Polymorphs iucr.org

PropertyYellow InCl (Room Temperature)Red InCl (High Temperature, 430 K)
Crystal SystemCubicOrthorhombic
Space GroupP2₁3Cmcm
Lattice Parameter (a)12.373 Å4.242 Å
Lattice Parameter (b)12.373 Å12.32 Å
Lattice Parameter (c)12.373 Å4.689 Å
Z (Formula units/cell)324

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and can be used to study materials that are not available as single crystals. PXRD has been utilized to characterize various indium chloride-containing materials. For example, in the synthesis of indium nanoparticles by the reduction of an indium chloride precursor, PXRD confirmed the tetragonal crystal structure of the resulting indium metal. vnu.edu.vn It has also been used to identify impurity phases in the synthesis of complex materials like InPb2Cl5, where trace amounts of In7Cl9 and PbCl2 were detected alongside the main product. iucr.org In studies of indium tin oxide nanoparticles synthesized from indium chloride precursors, PXRD patterns were used to identify the crystalline phases formed. researchgate.net

Spectroscopic Probes for Structural Elucidation

While crystallography provides a static picture of the solid state, spectroscopic methods offer insights into the nature of chemical bonds and the local environment of atoms in both solid and solution phases.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the vibrations of chemical bonds. ksu.edu.samt.comuc.edu The frequencies of these vibrations are sensitive to the masses of the bonded atoms and the strength of the bond, providing a characteristic fingerprint of the molecule. ksu.edu.sauc.edu

For indium chlorides, these techniques can distinguish between different coordination environments. The In-Cl stretching frequencies are a key diagnostic feature. For example, in molten salt mixtures of InCl3 with alkali-metal chlorides, Raman spectroscopy has been used to identify the formation of complex ions such as [InCl4]-, [InCl5]2-, and [InCl6]3-. aip.orgaip.org The spectra of these mixtures show distinct bands that change with the composition and temperature of the melt. aip.orgaip.org For instance, the 1:1 mixtures of InCl3 with LiCl, KCl, and CsCl all exhibit a strong, polarized Raman band around 322 cm-1, which is attributed to the symmetric stretching mode of the tetrahedral [InCl4]- species. aip.org

In the solid state, Raman spectroscopy has been applied to various indium chloride compounds, including InCl2, which is a mixed-valence compound properly formulated as In(I)[In(III)Cl4]. sfu.cacapes.gov.br The Raman spectrum of molten InCl2 has also been studied to understand the species present in the liquid phase. capes.gov.br Furthermore, the vibrational spectra of adducts of indium(I) halides with ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) have been investigated to deduce their structures. sfu.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local chemical environment of specific nuclei. The indium-115 (B77298) nucleus (115In), with a natural abundance of 95.72%, is NMR-active and provides a direct probe into the structure and bonding of indium compounds. researchgate.net

Solid-state 115In NMR spectroscopy has emerged as a valuable tool for characterizing indium(I) complexes. researchgate.netrsc.org Due to the large quadrupole moment of the 115In nucleus, experiments often require high magnetic field strengths to obtain high-quality spectra. researchgate.netrsc.org The resulting NMR parameters, such as the chemical shift (CS) and the nuclear quadrupole coupling constant (CQ), are highly sensitive to the symmetry and electronic structure of the indium environment. researchgate.netrsc.org For instance, studies on various In(I) complexes have shown that the 115In NMR parameters can be correlated with the local structure and symmetry, aided by theoretical calculations. rsc.org This technique is particularly powerful for characterizing disordered or microcrystalline materials where single crystal X-ray diffraction is not feasible. rsc.org

Coordination Environment and Geometry of Indium(I) in Complexes

The coordination chemistry of Indium(I) is marked by the presence of a stereochemically active 5s² lone pair of electrons, which significantly influences the geometry of its complexes.

In many Indium(I) complexes, the indium center adopts a pyramidal coordination environment. nih.gov This geometry is consistent with the lone pair occupying a coordination site, leading to distortions from more symmetrical arrangements. For example, in a complex with an α-diimine ligand, X-ray structural analysis revealed a pyramidal coordination at the indium atom. nih.gov

The coordination environment of indium can also be influenced by the nature of the ligands. In complexes with soft donor ligands, such as those containing sulfur, indium(I) can form stable compounds. mdpi.com The coordination number and geometry can vary. For example, in indium chloride complexes with organic ligands, both five-coordinate trigonal-bipyramidal and six-coordinate octahedral geometries have been observed for indium(III). dtic.milrsc.org While these are indium(III) complexes, they illustrate the versatility of indium's coordination sphere. In the context of indium(I), reactions with α-diimine ligands have been shown to yield discrete molecular compounds or metallopolymers, depending on the electronic properties of the ligand. nih.gov

Examination of Coordination Numbers and Geometries

The solid-state structure of indium(I) chloride (InCl) is polymorphic, existing in two main forms: a yellow, room-temperature polymorph and a red, high-temperature polymorph. wikipedia.org The coordination environment of the indium(I) ion differs significantly from the simple ionic models often presumed for monohalides.

At ambient temperature, the yellow form of InCl adopts a distorted cubic rock salt (NaCl) crystal structure. wikipedia.orgcrystallography.net In this arrangement, each indium(I) ion is surrounded by six chloride ions, and conversely, each chloride ion is surrounded by six indium(I) ions. This results in a coordination number of 6 for the indium center. wikipedia.org However, unlike the ideal rock salt structure where all bond angles are 90°, the geometry around the indium atom in InCl is a distorted octahedron. wikipedia.org

The high-temperature red polymorph, stable above 120 °C, crystallizes in the thallium(I) iodide (TlI) structure type. wikipedia.org This structure is also highly distorted from a simple cubic arrangement and can be described as a layered orthorhombic structure.

The study of discrete molecular derivatives of indium(I) chloride is often complicated by the compound's propensity to disproportionate in the presence of Lewis bases or in solution, yielding indium metal and indium(III) chloride. wikipedia.orgresearchgate.net This instability has limited the number of structurally characterized coordination complexes of InCl. However, the fundamental coordination in the solid-state provides a clear example of a six-coordinate indium(I) center in a distorted octahedral environment.

Table 1: Crystallographic Data for Yellow Indium(I) Chloride Polymorph

ParameterValueReference
Crystal SystemCubic wikipedia.orgcrystallography.net
Space GroupP 2₁ 3 crystallography.net
Lattice Constant (a)12.368 Å crystallography.net
Coordination Number (In⁺)6 wikipedia.org
Coordination GeometryDistorted Octahedral wikipedia.org

Structural Distortions and Conformational Analysis

The structural characterization of indium(I) chloride is dominated by significant distortions from idealized high-symmetry geometries. This deviation is a direct consequence of the electronic configuration of the In⁺ ion, which possesses a stereochemically active 5s² lone pair.

In the yellow, room-temperature polymorph, the distortion from a true rock salt structure is pronounced. While the coordination number is 6, the octahedral geometry is warped. This is quantitatively demonstrated by the Cl-In-Cl bond angles, which are not uniform at 90° but instead span a wide range from approximately 71° to 130°. wikipedia.org This severe deviation is attributed to the repulsion exerted by the non-bonding lone pair of electrons on the indium atom, which occupies a position in the coordination sphere and forces the surrounding chloride ligands into a less symmetric arrangement.

The red, high-temperature polymorph's adoption of the TlI-type structure is another manifestation of this distortion. wikipedia.org The TlI structure is a known distorted variant of the rock salt lattice, often adopted by post-transition metal halides where the cation has a stereochemically active lone pair.

Conformational analysis, a term typically applied to molecules with rotatable bonds, is not directly applicable to the simple ionic lattice of InCl. However, the concept of structural distortion is central to understanding its chemistry. The inherent electronic asymmetry of the In⁺ cation precludes the formation of simple, high-symmetry structures and is the defining characteristic of its structural chemistry.

Table 2: Indication of Structural Distortion in Yellow InCl

Structural FeatureIdeal Octahedral GeometryObserved in Yellow InClReference
Cl-M-Cl Bond Angles90° and 180°Range from 71° to 130° wikipedia.org
Symmetry of Coordination SphereHigh (Oₕ)Low (distorted) wikipedia.org

Reactivity and Reaction Mechanisms of Indium I Chloride

Lewis Acidic and Lewis Basic Properties of Indium(I) Chloride

Indium, as a group 13 element, typically exhibits a +3 oxidation state in its most stable compounds, which act as Lewis acids. researchgate.netnih.gov However, in the +1 oxidation state, as seen in indium(I) chloride, the electronic configuration results in both a lone pair of electrons and vacant p-orbitals. researchgate.netnih.gov This electronic structure allows indium(I) chloride to exhibit both Lewis basic (electron-pair donor) and Lewis acidic (electron-pair acceptor) properties. This dual reactivity, often termed ambiphilicity, is central to its chemical behavior. researchgate.netnih.gov

The possession of both vacant orbitals and a lone pair of electrons allows indium(I) compounds to display ambiphilic reactivity, which can be harnessed in catalysis. researchgate.netnih.gov This dual nature offers the potential for unique reactivity and selectivity, particularly in dual catalytic processes where a single catalyst can activate two different types of substrates. researchgate.netnih.gov For instance, indium(I) can function as a metallic Lewis base to activate Lewis acidic pronucleophiles, such as boron-based reagents, for selective bond formation with electrophiles. researchgate.netnih.gov Alternatively, it can serve as an ambiphilic catalyst, activating both the nucleophilic and electrophilic partners at a single metallic center. researchgate.netnih.gov This potential has been explored in developing low-oxidation-state indium catalysts for carbon-carbon bond formation. researchgate.netnih.gov A catalyst system composed of indium(I) chloride and a chiral silver BINOL-phosphate has been shown to facilitate highly enantioselective allylation and allenylation of N,O-aminals. researchgate.netnih.gov

The ambiphilic character of indium(I) chloride dictates its interactions with both electrophilic and nucleophilic species.

As a Lewis Acid: In its capacity as a Lewis acid, InCl reacts with nucleophiles (Lewis bases). It forms complexes with donor ligands. For example, indium(I) halides can be dissolved in non-aqueous solvents like toluene (B28343) or dichloromethane (B109758) when neutral organic bases, such as N,N,N',N'-tetramethylethylenediamine (tmen), are present. psu.edu These bases act as nucleophiles, coordinating to the indium(I) center. psu.edu

As a Lewis Base: Acting as a Lewis base, InCl can react with electrophiles. A key reaction is the oxidative insertion into carbon-halogen (C-X) bonds. psu.edu In these reactions, the indium(I) center donates its electron pair to the electrophilic carbon atom of an organic halide, leading to the formation of an organoindium(III) species. psu.edu This reactivity is useful for synthesizing organoindium(III) halides. psu.edu The electrochemical oxidation of indium in media like CH2X2/CH3CN (where X = Cl, Br, I) initially yields InX. researchgate.net While InCl tends to disproportionate, InBr and InI can react with the solvent CH2X2 to form X2InCH2X derivatives. researchgate.net

The following table summarizes the dual reactivity of Indium(I) Chloride:

Table 1: Interactions of Indium(I) Chloride with Electrophiles and Nucleophiles

Reactant Type Specific Reactant Role of InCl Product Type Reference
Nucleophile Neutral Donor Ligands (e.g., tmen) Lewis Acid InCl-Ligand Complex psu.edu
Electrophile Organic Halides (e.g., EtBr) Lewis Base Organoindium(III) Halide psu.edu

Disproportionation and Comproportionation Reactions

A defining characteristic of indium(I) chemistry is its propensity to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced. In the case of InCl, it disproportionates into indium metal (In(0)) and indium(III) chloride (InCl₃). The reverse reaction, the formation of indium(I) from indium(0) and indium(III), is known as comproportionation. Both processes are highly dependent on the reaction conditions. dntb.gov.uaresearchgate.netresearchgate.netsim2.be

The disproportionation and comproportionation reactions represent an equilibrium system involving all three common oxidation states of indium. dntb.gov.uaresearchgate.netresearchgate.netsim2.be The general equilibrium can be represented as:

3In⁺ ⇌ 2In⁰ + In³⁺

Electrochemical studies, including cyclic voltammetry, have been instrumental in investigating this equilibrium. dntb.gov.uaresearchgate.netresearchgate.net Research conducted in dimethyl sulfoxide (B87167) (DMSO) has shown that indium(I) species play a crucial role during the electrochemical reduction of indium(III). dntb.gov.uasim2.be In these systems, both disproportionation and comproportionation reactions involving In(0), In(I), and In(III) species were observed, with the dominant reaction depending on the relative concentrations of the species. dntb.gov.uaresearchgate.netresearchgate.netsim2.be

Table 2: Equilibrium Data for the Indium Disproportionation Reaction

Reaction Equilibrium Constant (K) Solvent Method Reference

Influence of Solvent and Ligands on Disproportionation Pathways

The stability of indium(I) chloride and its tendency to disproportionate are strongly influenced by the solvent and the presence of coordinating ligands. psu.edu In aqueous environments, indium(I) species are generally unstable and readily disproportionate. researchgate.net

In non-aqueous media, the choice of solvent and ligands is critical for stabilizing the +1 oxidation state. psu.edu For example, InCl can be dissolved in a mixture of toluene and a neutral donor ligand like N,N,N',N'-tetramethylethylenediamine (tmen) at low temperatures (below 0 °C). psu.edu However, warming these solutions leads to disproportionation, yielding indium metal and indium(III) halide complexes. psu.edu Indium(I) chloride is particularly unstable, even in toluene-tmen at -20 °C. psu.edu Donating solvents can generally promote the disproportionation of indium(I) halides. researchgate.net The nature of the halide and the specific ligand also dictates the stability and the products of decomposition. psu.edu

Table 3: Influence of Solvent and Ligand Systems on Indium(I) Chloride Stability

Solvent/Ligand System Stability of InCl Observation Reference
Aqueous Solution Unstable Rapid disproportionation researchgate.net
Toluene-tmen Unstable Decomposes even at -20 °C psu.edu
Toluene/Pyridine Metastable at low temp. Used as a reactive medium for insertion reactions cdnsciencepub.com

Organometallic Chemistry Mediated by Indium(I) Chloride

Indium(I) chloride serves as a valuable precursor and mediator in organometallic synthesis. Its ability to undergo oxidative addition reactions is a primary route to organoindium(III) compounds.

Solutions of InCl, typically stabilized in a solvent like dichloromethane with a ligand such as tmen, can be used for the insertion of the InX unit into carbon-halogen bonds of organic halides. psu.edu This provides a synthetic route to various organoindium(III) halides. psu.edu Furthermore, InCl is a key starting material for the synthesis of other indium(I) organometallic compounds. For example, it reacts with lithium cyclopentadienyl (B1206354) reagents, such as Li(C₅H₄MMe₃) (where M = Si, Ge), to produce the corresponding cyclopentadienylindium(I) derivatives. researchgate.net

In catalysis, InCl is used in conjunction with other metallic species to achieve highly selective transformations. researchgate.netnih.gov A notable example is the use of a dual catalyst system comprising indium(I) chloride and a chiral silver BINOL-phosphate, which has proven effective for the highly enantioselective allylation and allenylation of N,O-aminals. researchgate.netnih.gov This highlights the utility of InCl in generating complex and valuable organic molecules.

Table 4: Examples of Organometallic Reactions Involving Indium(I) Chloride

Reactants Role of InCl Product(s) Reference
Li(C₅H₄SiMe₃) or Li(C₅H₄GeMe₃) Precursor In(C₅H₄SiMe₃) or In(C₅H₄GeMe₃) researchgate.net
N,O-aminals, Allyl/Allenyl reagents Co-catalyst with Ag-BINOL-phosphate Enantioenriched allylated/allenylated products researchgate.netnih.gov

Formation and Reactivity of Organoindium(I) and Organoindium(III) Species

Indium(I) chloride is a key starting material for the synthesis of both organoindium(I) and, more commonly, organoindium(III) compounds. The formation of these species typically involves the reaction of InCl with various organic substrates.

Organoindium(III) species are frequently generated through the oxidative addition of organic halides to indium(I) chloride, yielding compounds of the type RInX₂ or ArInX₂. researchgate.net For instance, the reaction of InCl with bulky organolithium reagents like LiArMe6 (where ArMe6 = C₆H₃-2,6-(C₆H₂-2,4,6-Me₃)₂) results in the formation of mixed-valent organoindium subhalides. jyu.fi These reactions can produce complex, metal-rich clusters such as In₈(ArMe6)₄. jyu.fi

A notable application of InCl is in the synthesis of indium homoenolates, which are organoindium(III) species. The reaction is effectively an oxidative addition of InCl to enones. acs.org While this can be achieved using a combination of indium metal and indium(III) chloride (In/InCl₃), this mixture is considered equivalent to 1.2 equivalents of InCl (2In + InCl₃ → 3InCl). acs.org These reactions proceed efficiently in aqueous media to produce water-tolerant ketone-type indium homoenolates. acs.orgorganic-chemistry.org The resulting homoenolates are valuable synthetic intermediates, for example, in palladium-catalyzed coupling reactions with acid chlorides to form 1,4-dicarbonyl compounds. acs.orgorganic-chemistry.org

While InCl can be used to form these organoindium reagents, related indium halides like indium(I) bromide (InBr) are sometimes more efficient, particularly for less reactive alkyl chlorides and bromides. rsc.orgrsc.org The use of lithium halides as additives can also enhance the reactivity of the indium(I) system. rsc.org

The formation of stable organoindium(I) species is less common but has been achieved with specific sterically demanding ligands. One example involves the reaction of InCl with the lithium salt of a bulky β-diketiminate ligand, Li[HC(CMeNAr)₂] (where Ar = 2,6-diisopropylphenyl), to yield a stable, two-coordinate indium(I) dialkyl compound. researchgate.net Another pathway to an indium(I) compound involves the reaction of indium(III) tris(cyclopentadienide), In(C₅H₅)₃, with diphenylphosphine (B32561), which results in the formation of the indium(I) derivative In(C₅H₅) through a reductive process. researchgate.net

Table 1: Selected Reactions for the Formation of Organoindium Species

Indium Precursor(s)Reactant(s)Product TypeExample ProductCitation(s)
InClLiArMe6Organoindium(III) SubhalideIn₄(ArMe6)₄I₂ jyu.fi
In/InCl₃ (or InCl)EnonesOrganoindium(III) HomoenolateWater-tolerant ketone-type indium homoenolate acs.orgorganic-chemistry.org
InClLi[HC(CMeNAr)₂]Organoindium(I) DialkylIn[HC(CMeNAr)₂] researchgate.net
In(C₅H₅)₃HPPh₂Organoindium(I)In(C₅H₅) researchgate.net
InX (general)RX (Alkyl Halide)Organoindium(III) DihalideRInX₂ researchgate.net

Radical Generation and Propagation Mechanisms

Indium(I) chloride and its derivatives are pivotal in initiating radical reactions, which proceed through distinct generation and propagation steps.

A primary pathway for radical generation involves organoindium compounds, which can be synthesized from indium halides. These organoindium reagents can act as effective sources of alkyl radicals, particularly under photoredox catalysis conditions. rsc.orgrsc.org In a proposed mechanism, the organoindium reagent undergoes single-electron oxidation by a photoexcited catalyst. This oxidation step generates an alkyl radical and an indium(III) species. rsc.org Alternatively, an oxidized photocatalyst could activate a halide, which then attacks the indium center of the organoindium compound to release the alkyl radical. rsc.org

Another significant mechanism for radical generation involves indium hydrides. Dichloroindium hydride (Cl₂InH) can be generated in situ from the transmetalation of indium(III) chloride (InCl₃) with a hydride source such as triethylsilane (Et₃SiH) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgpsu.eduacs.org Cl₂InH then serves as an efficient radical reagent. psu.edu The initiation mechanism is believed to involve the homolytic cleavage of the indium-hydride bond, which generates an indium-centered radical and a hydrogen atom. psu.edu These indium-catalyzed radical reductions are effective for various organic halides. nih.gov

Once a radical is generated, the reaction proceeds via a chain propagation mechanism. organic-chemistry.org This phase involves a sequence of steps where a reactive radical interacts with a stable molecule to produce a product molecule and a new radical. organic-chemistry.org This new radical then continues the chain, allowing for the formation of many product molecules from a single initiation event. acs.org The propagation phase typically involves processes like hydrogen abstraction or the addition of a radical to a double bond. organic-chemistry.org

Initiation: The initial creation of a radical species, for example, through the homolytic cleavage of the Cl₂InH bond. organic-chemistry.orgpsu.edu

Propagation: A series of steps that produce the desired product and regenerate the chain-carrying radical. organic-chemistry.org

Termination: The reaction of two radical species to form a stable, non-radical molecule, which concludes the chain reaction. organic-chemistry.org

Oxidative Addition and Reductive Elimination Processes Involving Indium(I) Chloride

Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in the chemistry of indium(I) chloride. These processes involve a change in the oxidation state of the indium center, typically between +1 and +3.

Oxidative Addition is a process where InCl reacts with a substrate, formally breaking a bond within the substrate and forming two new bonds to the indium center. This increases the oxidation state of indium from +1 to +3 and its coordination number by two.

A clear example is the reaction of indium(I) halides (InX) with tetrahalogeno-ortho-quinones (Y₄C₆O₂), which yields the direct oxidative addition product, Y₄C₆O₂InX. cdnsciencepub.com In this product, the indium atom has inserted into a C-O or C-C bond of the quinone ring system and is in the +3 oxidation state. cdnsciencepub.com Similarly, the formation of indium homoenolates from the reaction of InCl with enones is classified as an oxidative addition process. acs.org

Indium(I) halides can also undergo oxidative addition with a variety of other substrates. These include insertion into the S-S bond of organic disulfides and into metal-metal bonds, such as the Co-Co bond in Co₂(CO)₈, to form products like XIn[Co(CO)₄]₂. researchgate.netcdnsciencepub.com The reaction with alkyl halides (RX) to form RInX₂ is also a classic example of oxidative addition. researchgate.net

Reductive Elimination is the microscopic reverse of oxidative addition. libretexts.org In this process, an indium(III) compound eliminates two ligands, which form a new bond with each other. Concurrently, the indium center is reduced from the +3 to the +1 oxidation state, and its coordination number decreases by two. libretexts.org For the reaction to occur, the two ligands being eliminated must typically be in a cis orientation to one another. libretexts.org

An illustrative example is the reaction of indium(III) tris(cyclopentadienide), In(C₅H₅)₃, with diphenylphosphine (HPPh₂). researchgate.net This reaction produces the indium(I) derivative In(C₅H₅), tetraphenyldiphosphine (P₂Ph₄), and cyclopentadiene (B3395910) (C₅H₆). The formation of In(C₅H₅) is consistent with a reductive elimination step from a proposed intermediate In(III) species, where two cyclopentadienyl ligands or a cyclopentadienyl and a phosphide (B1233454) ligand are eliminated. researchgate.net The decomposition of certain organoindium precursors at high temperatures can also proceed via reductive elimination pathways. psu.edu

The balance between oxidative addition and reductive elimination is crucial in catalytic cycles involving indium. Generally, electron-poor metal centers favor oxidative addition, while electron-rich metal centers are more prone to reductive elimination. libretexts.org

Coordination Chemistry of Indium I Chloride

Formation of Coordination Compounds with Various Ligands

Indium(I) chloride, being a soft Lewis acid, readily interacts with various soft donor ligands. The dissolution of indium(I) halides in non-aqueous solvents containing neutral organic bases, such as N,N,N',N'-tetramethylethylenediamine (tmen), has been shown to produce solutions containing InX-ligand species. psu.edu These solutions, while often stable only at low temperatures, serve as valuable precursors for the synthesis of other indium(I) compounds. psu.edu

Ligand Design and Synthesis for Indium(I) Complexes

The design of ligands for stabilizing the indium(I) oxidation state is a crucial area of research. Hemilabile ligands, which contain both a strongly coordinating and a weakly coordinating donor atom, have been rationally designed to tune the stability and reactivity of indium complexes. rsc.org For instance, a family of hemi-salen type ligands bearing thiophenyl, furfuryl, and pyridyl pendant donor arms has been synthesized, with the stability of the resulting cationic indium complexes correlating directly with the affinity of the pendant donor group for the indium center. rsc.org

The synthesis of indium coordination compounds often involves the reaction of an indium source, such as indium(III) chloride, with the desired ligand. researchgate.netrsc.org For example, indium coordination compounds have been derived from amino amides and InCl3, where crystallographic and NMR studies revealed chelation of the metal ion to the amine and carbonyl groups of the ligands. researchgate.net Another synthetic route involves the salt metathesis reaction of InCl3 with lithiated ligands, leading to the formation of heteroleptic indium complexes. rsc.org

Stability and Thermodynamics of Indium(I) Coordination Adducts

The stability of indium(I) coordination adducts is a key factor in their isolation and characterization. The thermodynamic stability of a complex is related to properties such as bond energies and stability constants, which dictate the equilibrium conditions. vpscience.org In solution, the stability of a complex ion is a measure of its resistance to the replacement of a ligand by another. vpscience.org

The stability of indium(I) complexes can be influenced by several factors, including the nature of the ligand and the solvent. For instance, solutions of indium(I) halides in toluene (B28343) containing tmen are only stable at temperatures around 0 °C, with disproportionation to indium metal and indium(III) species occurring at higher temperatures. psu.edu However, stable solid adducts with the stoichiometry InX·0.5tmen (X = Br, I) have been isolated from these solutions. psu.edu

Anionic Indium(I) Chloride Complexes

In addition to forming adducts with neutral ligands, indium(I) chloride can also be a component of anionic complexes, specifically chloroindate(I) anions.

Synthesis and Characterization of Chloroindate(I) Anions

The synthesis of anionic indium halide complexes often involves the reaction of an indium halide with a halide salt of a large cation, such as a tetraalkylammonium or tetraphenylphosphonium (B101447) salt. acs.orgnorthwestern.edu While much of the research has focused on chloroindate(III) anions, the principles can be extended to the less common indium(I) species. rsc.orgscispace.com The speciation of chloroindate(III) ionic liquids, for example, has been extensively studied, revealing the formation of anions such as [InCl4]⁻, [InCl5]²⁻, and [InCl6]³⁻ depending on the molar ratio of the constituents. rsc.orgscispace.com

Characterization of these anionic complexes is typically achieved through a combination of spectroscopic techniques, including NMR and X-ray photoelectron spectroscopy (XPS), as well as X-ray crystallography. northwestern.edursc.orgcdnsciencepub.com For instance, the crystal structures of [Ph4P][In(SBu)4]·CH3OH and [Ph4P][In(SCH2CH2S)2] have been determined, showing tetrahedral coordination of indium. northwestern.edu

Role in Solvent Extraction Processes

Solvent extraction is a widely used technique for the purification and separation of metals, including indium. rsc.orgchalmers.sersc.orgresearchgate.netijcce.ac.ir In chloride media, indium is often extracted as an anionic chloro complex. rsc.org While most industrial processes and research focus on the extraction of indium(III), the fundamental principles are relevant to understanding the potential role of indium(I) chloro complexes. rsc.orgrsc.org

The extraction process involves the transfer of the metal ion from an aqueous phase to an organic phase containing an extractant. rsc.org The efficiency of this process depends on various factors, including the acidity of the aqueous phase and the nature of the extractant. researchgate.net In the case of indium extraction from chloride solutions, the formation of chloroindate anions is a key step. rsc.org For example, in the extraction of In³⁺ with tri-n-octyl amine (TOA), the indium is present in the organic phase as the tetrahedral [InCl4]⁻ complex. rsc.org While direct evidence for the role of chloroindate(I) anions in large-scale solvent extraction processes is limited, their formation in specific chemical environments suggests a potential, albeit less common, involvement in such separation techniques.

Applications of Indium I Chloride in Advanced Chemical Synthesis and Materials Science

Catalytic Applications in Organic Transformations

Low-oxidation-state indium compounds, including Indium(I) chloride, have garnered attention as catalysts for carbon-carbon bond formation due to their unique reactivity. nih.govresearchgate.net The ability of indium(I) to act as both a Lewis acid and a Lewis base, possessing both vacant p-orbitals and a lone pair of electrons, allows for novel reactivity and selectivity in organic synthesis. nih.govresearchgate.net

Indium(I) Chloride as a Catalyst in C-C Bond Formation Reactions

Indium(I) chloride has proven to be an effective mediator in radical carbon-carbon bond-forming reactions. thieme-connect.com In conjunction with copper(I) chloride, InCl facilitates these reactions through a single-electron transfer process, even in aqueous media. thieme-connect.com This methodology has been successfully applied to the reaction of hydrazones with alkyl radicals, achieving high yields. thieme-connect.com For instance, the reaction of a hydrazone with isopropyl radical in the presence of an InCl–CuCl system resulted in the desired product in 93% yield. thieme-connect.com

Low-oxidation state indium catalysts, in general, are excellent for promoting α-selective allylations of C(sp²) electrophiles like ketones and hydrazones. nih.govresearchgate.net This demonstrates the versatility of indium(I) compounds in forming C-C bonds with a high degree of control. nih.govresearchgate.net

Enantioselective Catalysis Mediated by Indium(I) Chloride Systems

A significant advancement in the application of Indium(I) chloride is its use in enantioselective catalysis, enabling the synthesis of chiral molecules with high stereocontrol. A catalyst system composed of Indium(I) chloride and a chiral silver BINOL-phosphate has been successfully employed for the highly enantioselective allylation and allenylation of N,O-aminals. nih.govresearchgate.net

Furthermore, catalytic systems involving indium chloride (often in the +3 oxidation state, which can be accessed from In(I) species) in combination with chiral ligands like BINOL derivatives have been developed for various enantioselective transformations. researchgate.netrsc.orgrsc.org For example, the catalytic enantioselective propargylation of aldehydes has been achieved using a combination of indium chloride, zinc chloride, and a chiral BINOL derivative, affording amide-functionalized homopropargyl alcohols in excellent yields and enantioselectivities. rsc.orgrsc.org While this example uses a combination of metal chlorides, it highlights the crucial role of the indium component in achieving the desired chiral induction. researchgate.net

Reaction TypeCatalyst SystemSubstrateOutcomeReference
Enantioselective Allylation/AllenylationInCl / Chiral Silver BINOL-phosphateN,O-aminalsHigh enantioselectivity nih.govresearchgate.net
Enantioselective PropargylationInCl₃ / ZnCl₂ / Chiral BINOL derivativeAldehydes, Stannyl allenyl amidesExcellent yields and enantioselectivities rsc.orgrsc.org

Role in Hydroindation and Radical Cyclization Reactions

Indium(I) chloride and related indium species play a role in hydroindation and radical cyclization reactions, which are powerful methods for constructing complex molecular architectures. A method for preparing acyl alkenylindium reagents involves the hydroindation of allenyl ketones using indium and indium chloride in methanol (B129727). nih.govacs.org These reagents can then participate in palladium-catalyzed cross-coupling reactions. nih.govacs.org The generation of indium hydride (Cl₂InH) from InCl₃ and a reducing agent like triethylsilane provides an effective reagent for the hydroindation of alkynes. organic-chemistry.orgorganic-chemistry.org

In the realm of radical reactions, Indium(I) chloride and other indium(I) salts have been utilized to initiate radical cyclizations. thieme-connect.comthieme-connect.com For example, indium(I)-mediated radical reactions have been effectively used for carbon-carbon bond formation in aqueous media. thieme-connect.com Tandem radical addition-cyclization reactions initiated by indium have also been reported, allowing for the synthesis of functionalized cyclic products. acs.org Research has shown that aryl-substituted α-carbonyl bromo-alkynes undergo facile cyclization to form substituted tetrahydrofurans in the presence of indium(I) iodide, proceeding via a radical pathway. researchgate.net

Precursor for Advanced Materials Synthesis

Indium chloride compounds are crucial precursors in the synthesis of a variety of advanced materials, including thin films and semiconductor nanocrystals. nanorh.com

Deposition of Thin Films and Nanostructured Materials

Indium chloride, particularly indium(III) chloride, is a common precursor for the deposition of indium-based thin films. Highly transparent and conducting indium oxide thin films can be prepared by spray pyrolysis using a precursor solution of indium chloride. researchgate.net Indium chloride has also been used in the synthesis of indium phosphide (B1233454) (InP) nanocrystals via a solution route, reacting it with sodium phosphide. researchgate.net The synthesis of indium nanoparticles has been achieved through the chemical reduction of indium chloride. vnu.edu.vn

Furthermore, indium chloride vapor treatment is a technique used to improve the properties of semiconductor thin films. For instance, post-deposition annealing of Copper Indium Selenide (B1212193) (CIS) and Copper Indium Gallium Selenide (CIGS) thin films in the presence of InCl₃ vapor has been shown to increase grain size and improve crystallinity. osti.govosti.gov Indium-doped zinc oxide (ZnO:In) thin films with low electrical resistivity and high optical transmittance have been deposited via ultrasonic spray, using indium chloride as the doping source. nih.gov

MaterialSynthesis MethodPrecursorKey FindingReference
Indium Oxide Thin FilmsSpray PyrolysisIndium chlorideHighly transparent and conducting films researchgate.net
CuInSe₂ Thin FilmsVapor TreatmentIndium(III) chlorideIncreased grain size and crystallinity osti.gov
Cu(In,Ga)Se₂ Thin FilmsVapor TreatmentIndium(III) chlorideUniformly increased grain size osti.gov
Indium Doped Zinc Oxide Thin FilmsUltrasonic SprayIndium chlorideLow resistivity and high transmittance nih.gov
Indium NanoparticlesChemical ReductionIndium chlorideSynthesis of nanoparticles ~100 nm vnu.edu.vn
Indium Phosphide NanocrystalsSolution RouteIndium trichloride (B1173362)Formation of InP particles (3-7 nm) researchgate.net

Synthesis of Ternary and Quaternary Indium-Containing Semiconductor Nanocrystals (e.g., via In(II) precursor which is a dimer of In(I) structural motif)

A significant application of indium chlorides lies in the synthesis of ternary and quaternary semiconductor nanocrystals, which are of great interest for applications in optoelectronics and bio-imaging. nih.govoup.comoup.com While indium(III) chloride is a common precursor, recent research has highlighted the superior reactivity of indium(II) chloride (In₂Cl₄), which is a dimer containing an In-In bond and can be considered as having an In(I) structural motif (Cl₂In-InCl₂). nih.govacs.orgresearchgate.netacs.orgnih.gov

Indium(II) chloride has been successfully used as a precursor for the synthesis of ternary silver indium sulfide (B99878) (Ag-In-S) and quaternary silver indium zinc sulfide (Ag-In-Zn-S) nanocrystals. nih.govacs.orgresearchgate.netacs.orgnih.gov Comparative studies have shown that In₂Cl₄ is significantly more reactive than InCl₃ under the same reaction conditions. nih.govacs.orgresearchgate.netacs.orgnih.gov This enhanced reactivity influences the chemical composition and morphology of the resulting nanocrystals. acs.orgresearchgate.net For example, using indium(II) chloride, the synthesis can yield indium-enriched nanocrystals (In/Ag ratio of 1.5–10.3) and can lead to the formation of anisotropic, rod-like nanoparticles at higher zinc precursor concentrations. nih.govacs.orgresearchgate.netnih.gov The use of this more reactive precursor allows for precise tuning of the photoluminescence color of the nanocrystals across the visible spectrum. acs.org

Nanocrystal CompositionIndium PrecursorKey AdvantageResulting NanostructureReference
Ag-In-S (Ternary)Indium(II) chlorideMore reactive than InCl₃- acs.orgresearchgate.net
Ag-In-Zn-S (Quaternary)Indium(II) chlorideEnhanced precursor conversionSpherical (low Zn conc.) or Rod-like (high Zn conc.) nih.govacs.orgresearchgate.netnih.gov

Role in Doping Processes for Electronic Materials (e.g., Indium-doped tin)

Indium(I) chloride (InCl), also known as indium monochloride, is recognized as a precursor material for various chemical synthesis and deposition processes. syndicatedanalytics.comindium.com Its general application includes serving as a reducing agent and as a starting point for the synthesis of other indium-containing compounds. syndicatedanalytics.com However, within the specific and extensively researched field of electronic materials, particularly the creation of tin-doped indium oxide (ITO), the scientific literature predominantly documents the use of Indium(III) chloride (InCl₃).

The synthesis of transparent conducting oxides like ITO is a cornerstone of modern optoelectronics. Research extensively details methods such as sol-gel processing, spray pyrolysis, and dip coating to create ITO thin films. In these established methods, Indium(III) chloride is consistently cited as the primary source of indium. aip.orgresearchgate.netresearchgate.netajbasweb.com For instance, in sol-gel synthesis, a solution of Indium(III) chloride and a tin salt (like tin(II) chloride or tin(IV) chloride) in a solvent such as methanol or ethanol (B145695) is used to create the precursor gel. aip.orgresearchgate.net Similarly, studies on doping other semiconductor materials, like cadmium selenide (CdSe) and zinc oxide (ZnO), also specify the use of Indium(III) chloride as the indium dopant source. smf.mxnih.gov

While Indium(I) chloride is available for chemical synthesis, detailed research findings specifically demonstrating its use for doping common electronic materials like tin-doped indium oxide are not prominent in published studies. The prevalent use of Indium(III) chloride is likely due to its stability and well-understood reactivity in the solution-based processes used to create these materials.

The following table summarizes findings from studies using Indium(III) chloride as the precursor for creating indium-doped materials, illustrating the typical parameters and outcomes in this field.

Material Synthesized Indium Precursor Used Doping Method Key Findings Reference
Indium Tin Oxide (ITO) Thin FilmsIndium(III) chloride (InCl₃)Sol-gel spin coatingAchieved ~75% maximum transmittance in the visible region for films annealed at 650 °C. aip.org
Indium Tin Oxide (ITO) Thin FilmsIndium(III) chloride (InCl₃)Dip coatingProduced films with a low resistivity of 5.7×10⁻⁴ Ω·cm and high carrier concentration. researchgate.net
Indium-doped Zinc Oxide (ZnO:In)Indium(III) chloride (InCl₃)Ultrasonic Chemical SprayAn optimal doping concentration of 3 at% In resulted in films with the lowest electrical resistivity. nih.gov
Indium-doped Cadmium Selenide (CdSe:In)Indium(III) trichloride (InCl₃)Chemical Bath DepositionDoping induced a red shift in the absorption edge and a decrease in the optical band gap as indium concentration increased. smf.mx

Emerging Applications in Green Chemistry and Sustainable Processes

Indium(I) chloride shows potential for application in green chemistry due to its role as a reducing agent and a Lewis acid catalyst in organic synthesis. syndicatedanalytics.com Catalysis is a fundamental pillar of green chemistry, aiming to reduce waste by enabling reactions with high selectivity and minimizing the use of stoichiometric reagents. While specific, large-scale green applications of Indium(I) chloride are still an emerging area, the broader family of indium compounds, particularly those derived from Indium(III) chloride, has seen significant exploration in sustainable processes.

Research into indium-catalyzed reactions demonstrates their effectiveness in key industrial transformations, offering advantages like high selectivity and low catalyst loading, which align with green chemistry principles. researchgate.net These protocols, often using Indium(III) chloride, are applied to Friedel-Crafts-type alkylations and acylation reactions, which are crucial in the fine chemicals industry. researchgate.netuc.pt The ability to perform these transformations efficiently reduces energy consumption and the generation of by-products. iupac.org

A significant area of green chemistry involves the sustainable lifecycle of materials, including the recovery and recycling of valuable elements from waste products. An innovative and environmentally friendly method has been developed to separate and recover indium and tin from spent ITO targets. researchgate.net This process involves dissolving the spent ITO, crystallizing the metal ions, and then using thionyl chloride to create anhydrous indium chloride and tin tetrachloride, which can be separated. The reported recovery rate for Indium(III) chloride was approximately 99.6% with a purity of about 99.8%. researchgate.net This type of closed-loop process is critical for the sustainability of technologies that rely on rare elements like indium and represents a practical application of green chemistry principles to indium compounds.

The following table outlines research findings related to the use of indium chlorides in processes relevant to green and sustainable chemistry.

Application Area Indium Compound Process/Reaction Key Research Finding Reference
CatalysisIndium(III) chloride (InCl₃)Friedel-Crafts AlkylationInCl₃ catalysts are highly efficient, enabling reactions with high yields (>98%) and low catalyst loading, particularly in biphasic solvent systems. researchgate.net
Sustainable RecoveryIndium(III) chloride (InCl₃)Recovery from spent ITO targetsAn environmentally friendly process achieved ~99.6% recovery of InCl₃ with ~99.8% purity, with reagents designed for reuse. researchgate.net
CatalysisIndium(I) chloride (InCl)General Organic SynthesisServes as a Lewis acid catalyst and a reducing agent, roles that are foundational to developing green synthetic routes. syndicatedanalytics.com

Computational and Theoretical Studies on Indium I Chloride Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. wikipedia.orgimperial.ac.uk DFT calculations are used to determine the ground-state properties of indium-containing compounds by modeling the system's electron density. wikipedia.orgimperial.ac.uk

Detailed research findings from DFT studies on indium-based chloride systems, often within more complex structures like perovskites, provide valuable data on their fundamental properties. researchgate.netaip.org These calculations can predict key structural parameters such as lattice constants and bond lengths, as well as electronic characteristics like band gap energies. researchgate.netrsc.org For instance, in studies of novel chloro-perovskites like InZnCl₃ and InCdCl₃, DFT was employed to confirm their chemical, dynamic, and mechanical stability. researchgate.net The calculations revealed these materials to be ductile indirect semiconductors. researchgate.net

The electronic band structure and density of states are critical properties derived from DFT. researchgate.netx-mol.net For example, the band gap energies for InZnCl₃ and InCdCl₃ were calculated to be 0.96 eV and 1.83 eV, respectively. researchgate.net Similarly, for the double perovskite halides Cs₂InAgX₆ (where X = Cl, Br, I), DFT calculations using the Tran–Blaha-modified Becke–Johnson (TB-mBJ) potential have been used to determine their direct band gaps. x-mol.net Such computational insights are crucial for evaluating the potential of these materials in optoelectronic applications. researchgate.net

Table 1: Calculated Properties of Indium Chloride-Containing Perovskites using DFT
CompoundCalculated PropertyValueReference
InZnCl₃Lattice Constant (a)4.97 Å researchgate.net
Band Gap (E_g)0.96 eV
InCdCl₃Lattice Constant (a)5.25 Å researchgate.net
Band Gap (E_g)1.83 eV
Cs₂InAgCl₆Band Gap NatureDirect x-mol.net

Ab Initio Methods for Elucidating Reaction Mechanisms

Ab initio (from first principles) computational methods are fundamental to understanding the intricate details of chemical reaction mechanisms. mdpi.comrsc.org These methods solve the Schrödinger equation without empirical parameters, relying on fundamental physical constants. This approach allows for the detailed exploration of potential energy surfaces, identifying reactants, products, transition states, and short-lived intermediates. mdpi.comnih.gov

The elucidation of reaction pathways is a key application of ab initio calculations. jstar-research.com By mapping the energetic landscape, researchers can determine activation energies and reaction thermodynamics, providing a molecular-level understanding of why and how a reaction proceeds. jstar-research.comacs.org For instance, computational studies on the reactions of trimethylindium (B1585567) with H₂O and H₂S have used ab initio methods like CCSD(T) alongside DFT to investigate mechanisms and energetics. acs.org These studies successfully identified initial molecular complexes, transition states for methane (B114726) elimination, and stable intermediates, demonstrating the predictive power of these methods. acs.org

In the context of indium(I) chloride, ab initio methods can be used to model its reactions, such as oxidation, disproportionation, or insertion into organic bonds. These calculations can reveal the precise geometric and electronic structure of transition states, helping to explain reaction selectivity and kinetics. nih.govnumberanalytics.com The integration of high-level ab initio molecular dynamics (AIMD) can further reveal early-stage reaction intermediates and complex reaction pathways that are not experimentally observable. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Indium(I) Chloride

Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical movement of atoms and molecules over time. acs.orgwikipedia.org By numerically solving Newton's equations of motion, MD provides a dynamic view of a system's evolution, offering insights into processes that are not accessible from static structural models. acs.orgnih.gov This method is widely applied in chemistry, physics, and biology to model the detailed microscopic behavior of various systems. acs.orgoup.com

For indium(I) chloride, MD simulations can be used to investigate its dynamic behavior in different environments. This includes studying its properties in the gas phase, as a molten salt, or dissolved in a solvent. The simulations can reveal how InCl molecules move, rotate, and interact with their surroundings. aip.org A key aspect of MD is the force field, a set of potential functions that describe the interactions between particles. wikipedia.org For simple ionic systems like InCl, these force fields can be developed to accurately reproduce structural and thermodynamic properties.

MD simulations are particularly useful for understanding the behavior of molecules at interfaces or in solution. aip.orgmdpi.com For example, simulations could model the solvation of InCl in water or organic solvents, revealing the structure of the solvation shell and the dynamics of solvent exchange. aip.org They can also be used to study the aggregation of InCl molecules or their interaction with surfaces, which is relevant to its use in chemical vapor deposition and materials synthesis. aip.orgfindaphd.com The results of MD simulations provide a bridge between the microscopic properties of atoms and the macroscopic behavior of the material. acs.org

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry is an essential tool for predicting and interpreting spectroscopic data. jstar-research.comq-chem.com By calculating molecular properties related to the interaction with electromagnetic radiation, theoretical methods can provide valuable insights that complement experimental measurements. The calculation of vibrational frequencies is a common application, yielding predicted infrared (IR) and Raman spectra that serve as a molecular fingerprint. q-chem.comgaussian.com

Vibrational frequencies are typically computed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). openmopac.net Diagonalization of the mass-weighted Hessian matrix yields the normal modes of vibration and their corresponding frequencies. gaussian.comopenmopac.net These calculations are routinely performed using DFT and other ab initio methods. rsc.orgoatext.com For indium-containing complexes, theoretical calculations have been shown to correlate well with experimental FT-IR and Raman spectra, aiding in the elucidation of the molecule's bonding and structure. rsc.orgoatext.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry represents an energetic minimum. rsc.org

Besides vibrational spectra, computational methods can also predict other spectroscopic parameters, such as NMR chemical shifts. researchgate.net For indium compounds, DFT calculations of NMR parameters have shown good agreement with experimental solid-state NMR data, demonstrating the power of these methods for structural characterization. researchgate.net

Table 2: Principles of Computational Vibrational Frequency Calculation
Computational StepDescriptionOutcomeReference
Geometry OptimizationFinds the lowest energy arrangement of atoms (a stationary point on the potential energy surface).Optimized molecular structure. rsc.org
Hessian CalculationComputes the matrix of second derivatives of energy with respect to nuclear coordinates.Force constants for atomic displacements. openmopac.net
DiagonalizationDiagonalizes the mass-weighted Hessian matrix.Vibrational frequencies and normal modes. openmopac.netcrystalsolutions.eu
Intensity CalculationCalculates derivatives of the dipole moment or polarizability with respect to normal modes.IR and Raman intensities. q-chem.commolpro.net

Solvation Models and Environmental Effects on Indium(I) Chloride Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly when in solution. numberanalytics.commdpi.com Computational solvation models are designed to account for these environmental effects, allowing for a more accurate prediction of properties and reactivity in the liquid phase. mdpi.com These models are crucial for understanding the chemistry of species like indium(I) chloride in various solvents. mdpi.comresearchgate.net

There are two main classes of solvation models:

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comacs.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. acs.org This approach is computationally efficient and is widely used to estimate the thermodynamic stability and reactivity of solutes. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. numberanalytics.com This allows for the specific, short-range interactions, such as hydrogen bonding, to be modeled directly. findaphd.com While more computationally demanding, explicit models provide a more detailed and accurate picture of the solute's immediate environment and are often used within MD simulations. numberanalytics.comfindaphd.com

Studies on indium chloride complexes in aqueous solutions have shown that the solvent plays a critical role. For example, experimental and theoretical work on indium(III) chloride in hydrothermal solutions indicates that the coordination geometry and speciation are highly dependent on temperature and chloride concentration, with species like [InCl₄]⁻ becoming dominant under certain conditions. researchgate.net Computational models can probe the stability of such complexes and the influence of the solvent on reaction mechanisms, such as ligand exchange or electron transfer. mdpi.commdpi.com The choice of solvation model depends on the specific chemical question, balancing the need for accuracy with computational feasibility. numberanalytics.com

Advanced Spectroscopic Investigations of Indium I Chloride

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific tool for investigating the local atomic and electronic structure of materials. aip.org This technique is divided into two main components: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). esrf.frmpg.deresearchgate.net XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination numbers, and types of neighboring atoms. aip.orgesrf.frresearchgate.net

For indium chlorides, XAFS studies, particularly at the In K-edge, offer a detailed view of the local environment around the indium atom. nims.go.jp In hydrothermal solutions, for instance, EXAFS studies have been used to track changes in the coordination of indium(III) chloride complexes with increasing temperature. researchgate.net These studies show a transition from octahedral to tetrahedral geometry and a decrease in the In³⁺–chloride distance at higher temperatures. researchgate.net While specific XAFS data for solid-state indium(I) chloride is not extensively detailed in the provided results, the principles of the technique demonstrate its capability to determine the precise local structure around the indium atom in InCl, distinguishing it from other indium chloride species. The technique is sensitive enough to detect changes in coordination and bond lengths that occur during chemical reactions or phase transitions. mpg.deiupac.org

Table 1: Key Information from XAFS of Indium Compounds

Parameter Information Provided Relevance to InCl
XANES Oxidation state, coordination geometry (e.g., octahedral, tetrahedral) Can confirm the +1 oxidation state of indium and its local coordination environment in the solid state.

| EXAFS | Bond distances (e.g., In-Cl), coordination number, type of neighboring atoms | Provides precise In-Cl bond lengths and the number of nearest chlorine neighbors, defining the local structure. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgmeasurlabs.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1 to 10 nanometers of the surface. wikipedia.orgncl.ac.ukcarleton.edu Small shifts in the binding energies of the core electrons can provide information about the oxidation state and local chemical environment of an element. carleton.edumdpi.com

In the context of indium chlorides, XPS is instrumental in distinguishing between different oxidation states of indium, such as In(I), In(II), and In(III). researchgate.net For example, in situ XPS has been used to identify In(I) as an intermediate species during the electrochemical reduction of In(III) chloride. mdpi.com The In 3d core level spectra show distinct binding energies for different oxidation states. For instance, metallic indium peaks appear at approximately 444.1-444.2 eV (In 3d₅/₂) and 451.6-451.7 eV (In 3d₃/₂), while In(III) species in InCl₃ or indium oxide are found at higher binding energies. mdpi.comresearchgate.net

High-resolution XPS spectra of indium(II) chloride, which is a dimer of Cl₂In-InCl₂, show a single doublet for the In 3d region at 446.2 eV (In 3d₅/₂) and 453.7 eV (In 3d₃/₂), indicating a formal oxidation state of +2. researchgate.net For indium(I) chloride, the binding energies would be expected to be intermediate between metallic indium and In(III) species. The analysis of the Cl 2p spectrum provides complementary information about the chlorine environment. The ability of XPS to probe the surface makes it particularly valuable for studying surface oxidation, contamination, and the composition of thin films containing indium chloride. thermofisher.comimp.kiev.uacardiff.ac.uk

Table 2: Representative XPS Binding Energies for Indium Species

Compound/Species In 3d₅/₂ Binding Energy (eV) In 3d₃/₂ Binding Energy (eV) Reference
Metallic Indium (In⁰) 444.1 - 444.2 451.6 - 451.7 mdpi.com
Indium(I) (In⁺) 445.8 453.2 mdpi.com
Indium(II) Chloride (In²⁺) 446.2 453.7 researchgate.net
Indium(III) (In³⁺) 447.2 454.7 mdpi.com

Photoluminescence and UV-Vis Absorption Spectroscopy for Optical Properties

Photoluminescence (PL) and UV-Visible (UV-Vis) absorption spectroscopy are fundamental techniques for investigating the optical properties of materials. technologynetworks.comwikipedia.org UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which can be used to determine the optical band gap of a material. researchgate.netresearchgate.net PL spectroscopy involves the excitation of a material with light, followed by the measurement of the emitted light, providing insights into the electronic transitions and defect states. nih.govnih.govacs.org

For indium chloride compounds, these techniques are used to characterize their optical behavior, which is particularly relevant for applications in optoelectronics. For example, studies on Ag-In-S nanocrystals synthesized using indium chloride as a precursor show a photoluminescence peak wavelength in the range of 641 to 660 nm. nih.gov The use of indium chloride in this synthesis also resulted in a slower photobleaching dynamic compared to other precursors. nih.gov

In another study, co-doping of CsPbBr₃ nanocrystals with indium chloride led to a quenching of photoluminescence, indicating the introduction of non-radiative recombination pathways. aip.org The UV-Vis absorption spectra of these co-doped nanocrystals showed a shift in the excitonic absorption peak, which was used to estimate the optical bandgap. aip.org While these examples involve indium chloride in more complex systems, they highlight the utility of PL and UV-Vis spectroscopy in understanding how the presence of indium chloride influences the optical and electronic properties of a material. figshare.com

Table 3: Optical Properties of Materials Synthesized with Indium Chloride

Material System Spectroscopic Technique Key Finding Wavelength/Energy
Ag-In-S Nanocrystals Photoluminescence Emission Peak 641 - 660 nm nih.gov
In³⁺/Cl⁻ co-doped CsPbBr₃ NCs UV-Vis Absorption Excitonic Absorption Peak ~462 nm aip.org

Advanced Mass Spectrometry for Reaction Intermediates

Mass spectrometry is a powerful analytical technique for identifying and quantifying chemical species by measuring their mass-to-charge ratio. thermofisher.comvirginia.edu It is particularly useful for detecting and characterizing transient or low-abundance reaction intermediates, providing crucial insights into reaction mechanisms. researchgate.netnih.gov Various ionization techniques and mass analyzers can be employed depending on the specific application, from proteomics to materials chemistry. stanford.edupsu.edu

In the study of indium chloride chemistry, mass spectrometry plays a role in identifying complex species and reaction products. For instance, in the synthesis of organoindium compounds from indium(III) chloride, mass spectrometry is used to characterize the final products and any observable intermediates. cdnsciencepub.comrsc.org The reaction of indium(I) halides with nitrogen-donor ligands has also been investigated using mass spectroscopy to study the resulting adducts. sfu.ca

While direct mass spectrometric studies focused solely on the reaction intermediates of indium(I) chloride itself are not extensively covered in the provided search results, the technique's application in related indium chemistry underscores its potential. For example, studying the gas-phase reactions of InCl could reveal the formation of clusters or other transient species. The study of in-situ generated allyl indium reagents, for example, has utilized mass spectrometry to help identify reaction intermediates. researchgate.net This demonstrates the capability of mass spectrometry to elucidate complex reaction pathways involving indium compounds. researchgate.net

Table 4: Applications of Mass Spectrometry in Indium Chemistry

Area of Study Type of Mass Spectrometry Information Obtained
Organoindium Synthesis Electron Impact (EI), Field Desorption (FD) Identification of complex organoindium products and intermediates. cdnsciencepub.com
Indium Halide Adducts Not specified Characterization of coordination complexes with nitrogen-donor ligands. sfu.ca
In-situ Reagent Analysis Not specified Identification of indium alkoxide intermediates in catalytic cycles. researchgate.net

Electrochemical Behavior and Corrosion Studies of Indium in Chloride Environments

Electroreduction and Electrodeposition Mechanisms Involving Indium(I) Intermediates

The electrochemical reduction of indium(III) to indium metal in chloride environments is a stepwise process that critically involves the formation of indium(I) as an intermediate species. mdpi.comrsc.orgresearchgate.net This multi-step mechanism is a recurring theme in studies conducted in various electrolytes, including aqueous chloride solutions and ionic liquids. mdpi.comrsc.orgrsc.org

In³⁺ + 2e⁻ → In⁺

In⁺ + e⁻ → In⁰

Alternatively, a disproportionation reaction of the In(I) intermediate can also occur, where two In(I) ions react to form In(III) and In(0). mdpi.comrsc.org This chemical reaction can proceed in parallel with the electrochemical reduction steps.

In non-aqueous media, such as ionic liquids, the involvement of In(I) is also well-documented. mdpi.comrsc.org Studies using techniques like in situ electrochemical X-ray photoelectron spectroscopy (XPS) have directly identified In(I) as an intermediate during the cathodic polarization of In(III) solutions. mdpi.com The reduction process in these systems is often complex, involving the formation of various indium chloride complexes. rsc.orgresearchgate.net For instance, in a 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide ([Py₁,₄]TFSI) ionic liquid containing InCl₃, the reduction involves In(III) to In(I) and subsequently In(I) to In(0). mdpi.com Similarly, in trihexyl(tetradecyl)phosphonium chloride, the reduction of In(III) also proceeds in two distinct steps via an In(I) intermediate. rsc.org

Indium Electrode Kinetics in Chloride Electrolytes

The kinetics of indium electrode processes in chloride electrolytes have been investigated using various electrochemical techniques, such as cyclic voltammetry, impedance spectroscopy, and chronoamperometry. researchgate.netchemjournal.kz These studies generally indicate that the electroreduction of indium is a quasi-reversible process, meaning that the charge transfer step is not infinitely fast compared to the mass transport of ions to the electrode surface. researchgate.netchemjournal.kz

The rate of the electrochemical reactions is influenced by both charge transfer and mass transfer limitations. chemjournal.kz The rate constants for these processes have been determined in different experimental conditions. For example, in a study using perchlorate-containing chloride electrolytes, the charge transfer rate constant for indium electrodeposition was found to be on the order of 10⁻³ cm/s, while the mass transfer rate constant was on the order of 10⁻⁴ cm/s. researchgate.netchemjournal.kz This suggests that under the studied conditions, mass transfer of the indium species to the electrode is a significant rate-limiting factor. researchgate.net

The table below presents a comparison of kinetic parameters for indium electrodeposition on different electrode materials in chloride-containing electrolytes. The data highlights the influence of the electrode substrate on the reaction kinetics.

Kinetic Parameters for Indium Electrodeposition
Electrode MaterialCharge Transfer Rate Constant (k_s) (cm/s)Mass Transfer Rate Constant (k_d) (cm/s)Reference
Titanium (Ti)1.06 x 10⁻³4.5 x 10⁻⁴ chemjournal.kz
Platinum (Pt)-- chemjournal.kz
Glassy Carbon (GC)-- chemjournal.kz
Indium (In)2.37 x 10⁻³ - 3.62 x 10⁻³1.3 x 10⁻⁴ researchgate.net

The overvoltage for indium deposition also varies with the electrode material, with a titanium electrode showing a lower overvoltage compared to platinum and glassy carbon electrodes, suggesting it may be a more favorable substrate for indium electrodeposition. chemjournal.kz The presence of chloride ions is known to have an activating effect on the electrode processes, leading to lower overvoltages for anodic dissolution compared to perchlorate (B79767) or sulfate (B86663) electrolytes. matec-conferences.org This is attributed to the formation of stable indium chloride complexes. matec-conferences.org

Corrosion Mechanisms of Indium Metal in the Presence of Chloride Ions

The corrosion of indium metal in environments containing chloride ions is an electrochemical process characterized by a stepwise dissolution mechanism. scispace.comect-journal.kz This involves the formation of lower-valent indium species, primarily In(I), as intermediates before the final oxidation to the more stable In(III) state. scispace.com The presence of chloride ions in the electrolyte has a significant impact on the corrosion behavior of indium, generally accelerating the dissolution process. matec-conferences.orgresearchgate.net

The anodic dissolution of indium in chloride solutions proceeds with a lower overvoltage compared to sulfate or perchlorate solutions, which is indicative of the activating effect of chloride ions. matec-conferences.org This activation is linked to the formation of indium chloride complexes that are more stable and soluble, facilitating the removal of indium ions from the metal surface. matec-conferences.org

Potentiodynamic polarization studies have shown that the corrosion rate of indium is influenced by the pH of the chloride solution and the presence of indium ions in the electrolyte. researchgate.net An increase in the concentration of indium ions in a sodium chloride solution can lead to a synergistic effect, increasing the dissolution currents of indium. researchgate.net The corrosion mechanism can be described by a complex electrochemical-chemical pathway, particularly in acidic solutions. scispace.com

The table below summarizes the corrosion potential of indium electrodes in various chloride-containing solutions, illustrating the influence of solution composition on the corrosion behavior.

Corrosion Potential of Indium in Chloride Solutions
Electrolyte CompositionpHCorrosion Potential (E_corr)Reference
NaCl1- researchgate.net
NaCl4- researchgate.net
NaCl10- researchgate.net
InCl₃3- researchgate.net
InCl₃ + NaCl2- researchgate.net
InCl₃ + NaCl4- researchgate.net
InCl₃ + NaCl11- researchgate.net

In some cases, especially in alloys, the presence of indium can be beneficial for corrosion resistance by promoting the formation of a passive oxide layer. unifi.it However, in aggressive chloride environments, this passive layer can be compromised, leading to localized corrosion. unifi.it The corrosion of indium-tin alloys in artificial sweat, which contains chlorides, has been shown to involve the weakening and partial removal of an indium-tin oxide layer, followed by pitting corrosion. unifi.it

Influence of Indium(I) Species on Electrochemical Processes

One of the key reactions involving In(I) is disproportionation, where two In(I) ions react to form one In(III) ion and one In(0) atom. mdpi.comrsc.org This chemical reaction can occur homogeneously in the electrolyte or heterogeneously on the electrode surface. The disproportionation of In(I) provides an alternative pathway for the formation of metallic indium, in addition to the direct electrochemical reduction of In(I). mdpi.com The occurrence of this reaction has been confirmed in both aqueous and non-aqueous electrolytes. mdpi.comrsc.org

The presence of In(I) and its disproportionation can lead to more complex electrochemical behavior, as observed in cyclic voltammetry studies which may show multiple redox peaks. mdpi.com The relative rates of the electrochemical reduction of In(I) and its disproportionation can influence the current efficiency and the properties of the electrodeposited indium.

Future Research Directions and Perspectives for Indium I Chloride

Development of Novel Indium(I) Chloride Synthetic Strategies

The advancement of indium(I) chloride chemistry is fundamentally linked to the development of practical and efficient synthetic methodologies. Historically, InCl has been prepared by the high-temperature comproportionation of indium metal and indium(III) chloride in a sealed tube. wikipedia.org However, this method's harsh conditions limit its utility and the accessibility of InCl for broader applications. A significant challenge is the inherent instability of InCl, which is prone to disproportionation into indium metal and InCl₃, a process facilitated by common solvents like tetrahydrofuran. wikipedia.org

Future research will concentrate on developing milder, solution-phase syntheses that provide access to stable and soluble forms of InCl. Key directions include:

Ligand Stabilization: The use of neutral donor ligands such as crown ethers, N,N,N′,N′-tetramethylethanediamine (tmen), and 1,10-phenanthroline (B135089) has proven effective in stabilizing the In(I) center, allowing for the isolation of adducts from solution. cdnsciencepub.comcdnsciencepub.comuwindsor.ca Future efforts will seek to expand the library of stabilizing ligands to tune the solubility and reactivity of the resulting In(I) complexes.

Protonolysis Routes: A promising strategy involves the clean and facile protonolysis of organometallic indium precursors, such as pentamethylcyclopentadienyl indium(I) (Cp*In), with non-oxidizing acids. uwindsor.ca This approach allows for the generation of various univalent indium salts under controlled conditions and represents a significant step away from high-temperature gas-phase reactions.

Scalable and Reproducible Methods: A primary goal is the creation of synthetic protocols that are not only mild but also scalable and reproducible, yielding high-purity InCl or its stabilized derivatives. This is essential for making these reagents readily available to the wider synthetic and materials science communities. uwindsor.ca

Table 1: Future Synthetic Strategies for Indium(I) Chloride
StrategyDescriptionKey ObjectiveReferences
Ligand StabilizationUse of donor ligands (e.g., crown ethers, N-heterocycles) to coordinate to the In(I) center, preventing disproportionation.Enhance solubility and stability in common organic solvents. cdnsciencepub.comcdnsciencepub.comuwindsor.ca
ProtonolysisReaction of organo-indium(I) precursors (e.g., Cp*In) with Brønsted acids to yield univalent indium salts.Develop mild, solution-phase syntheses with a wide choice of counter-anions. uwindsor.ca
In-situ GenerationGenerating the active In(I) species within the reaction mixture from In(0) and an In(III) source.Bypass the need to isolate the often-unstable InCl. organic-chemistry.org

Exploration of New Catalytic Pathways and Stereoselective Reactions

The dual electronic nature of indium(I)—possessing both vacant p-orbitals (Lewis acidic character) and a 5s² lone pair of electrons (Lewis basic character)—makes it a unique target for catalytic applications. nih.govacs.org This potential for ambiphilicity could enable novel reaction pathways distinct from traditional catalysts.

Future research in this domain will focus on:

Oxidative Addition Catalysis: A fundamental reaction pathway for In(I) is oxidative addition, where it is oxidized to In(III). cdnsciencepub.comcdnsciencepub.com This process has been demonstrated with substrates like alkyl halides and quinones. cdnsciencepub.comcdnsciencepub.comnih.gov A key research direction is to expand the scope of this reaction to activate a wider range of organic molecules, which is crucial for designing new catalytic cycles.

Low-Valent Indium Catalysis: Research has shown that low-oxidation-state indium compounds can catalyze important carbon-carbon bond-forming reactions. nih.govacs.org Future work will aim to develop new indium(I)-catalyzed transformations, leveraging its ability to act as a metallic Lewis base to activate pronucleophiles. nih.govacs.org

Stereoselective Reactions: A significant and promising frontier is the development of asymmetric catalysis using InCl. The combination of indium(I) chloride with chiral ligands, such as a chiral silver BINOL-phosphate, has been shown to facilitate highly enantioselective allylation and allenylation reactions. nih.govacs.org The design and synthesis of new chiral ligand architectures compatible with In(I) chemistry will be a major focus, aiming to achieve high stereocontrol in a broader array of chemical transformations.

Design of Next-Generation Indium(I) Chloride-Based Materials

The unique properties of the In(I) ion make it an attractive component for next-generation functional materials, particularly in optoelectronics. Research in this area is driven by the need for non-toxic and efficient materials for energy applications. gold-kun.comheegermaterials.com

Key future perspectives include:

Lead-Free Perovskites: A significant area of investigation is the design of lead-free halide perovskites for photovoltaic applications. e3s-conferences.org While most research has focused on In(III)-based perovskites, computational studies on hypothetical AInCl₃ (A = alkali metal) compounds, where indium is in the +1 oxidation state, predict promising semiconducting and optical properties suitable for solar cells. e3s-conferences.orgchinesechemsoc.orgrsc.org Future experimental work will aim to synthesize and characterize these novel In(I)-based perovskites.

Hybrid Organic-Inorganic Materials: The synthesis of hybrid materials that incorporate In(I) units within an organic framework is a promising avenue for creating novel phosphors and light-emitting materials. By controlling the structure and the interaction between the organic and inorganic components, it may be possible to tune the photoluminescent properties, such as achieving high photoluminescence quantum yields (PLQYs) and stable, tunable broadband emission. nih.govacs.org

Mixed-Valence Compounds: Materials containing indium in multiple oxidation states, such as In(I) and In(III), exhibit unique crystal structures and electronic properties. wikipedia.org Future research will involve the targeted synthesis of such mixed-valence chlorides to explore their potential in applications ranging from semiconductors to novel catalysts.

In-Depth Mechanistic Understanding via Advanced Experimental and Computational Techniques

A deep understanding of the reaction mechanisms and structure-property relationships of indium(I) chloride is essential for its rational application in synthesis and materials science. A synergistic approach combining advanced experimental and computational methods will be critical.

Future research will heavily depend on:

Advanced Experimental Probes: To characterize these often sensitive and reactive species, sophisticated analytical techniques are required. Solid-state NMR spectroscopy, particularly at high magnetic fields, has proven to be a powerful tool for probing the local chemical environment of indium in its various oxidation states and can be used to characterize In(I) complexes and materials. worktribe.com Time-resolved spectroscopic techniques can provide insights into reactive intermediates and reaction kinetics, while detailed crystallographic studies of stabilized adducts will continue to provide foundational structural information. cdnsciencepub.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are indispensable for investigating the chemistry of In(I). nih.gov DFT calculations can be used to:

Model reaction pathways and transition states for catalytic reactions, such as oxidative addition. nih.gov

Predict the structural, electronic, and optical properties of new In(I)-based materials like perovskites. e3s-conferences.orgrsc.orgresearchgate.net

Rationalize experimental observations, such as regioselectivity and stereoselectivity in organic reactions.

Correlate spectroscopic data (e.g., NMR parameters) with the electronic and geometric structure of In(I) compounds. worktribe.com

Interdisciplinary Research Integrating Indium(I) Chloride Chemistry

The full potential of indium(I) chloride will be realized through collaborations that bridge chemistry with other scientific disciplines. The unique properties of InCl make it relevant to several fields beyond traditional synthesis.

Future interdisciplinary efforts will likely include:

Materials Science and Engineering: This is the most prominent area for collaboration, focusing on the development of In(I)-based materials for (opto)electronic devices. db-thueringen.de This includes creating transparent conductive layers, phosphors for solid-state lighting, and absorber layers for next-generation solar cells, leveraging the low toxicity and potentially ideal bandgap energies of In(I) compounds. gold-kun.comheegermaterials.come3s-conferences.orgmat-mall.com

Nanoscience and Nanotechnology: Indium-based nanoparticles and quantum dots are of significant interest for applications in catalysis and bioimaging. smolecule.com Future research could explore the use of InCl as a novel precursor for synthesizing nanomaterials with unique morphologies and properties that are inaccessible from traditional In(III) precursors.

Solid-State Physics: The investigation of novel In(I)-containing crystalline materials, including perovskites and mixed-valence systems, will require close collaboration with physicists to measure and understand their fundamental electronic and magnetic properties, such as charge transport, band structure, and defect tolerance. aip.org

Green and Sustainable Chemistry: Indium is a relatively earth-abundant element with low toxicity compared to metals like lead or palladium. nih.gov Developing catalytic processes based on InCl aligns with the principles of green chemistry by creating more sustainable and environmentally benign methods for chemical synthesis. rsc.orgapprocess.com

Q & A

Q. What are the critical considerations for synthesizing and handling air-sensitive Indium(I) chloride (InCl) in laboratory settings?

Indium(I) chloride is highly reactive and deliquescent, requiring inert atmospheres (e.g., argon/glovebox) and anhydrous solvents during synthesis. Electrochemical methods in methanol-benzene solutions have been reported for InCl production to mitigate oxidation to In(III) species . Post-synthesis, storage in sealed containers with desiccants (e.g., molecular sieves) is essential. Characterization via X-ray diffraction (XRD) and elemental analysis is recommended to confirm purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structural properties of InCl?

Key methods include:

  • XRD : To confirm crystallinity and phase purity.
  • NMR spectroscopy : 115^{115}In NMR can probe local electronic environments, though sensitivity may require high-field instruments.
  • Elemental analysis : Combustion analysis for Cl/In ratio validation.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does the oxidation state of indium (I vs. III) influence its catalytic activity in organic transformations?

InCl’s +1 oxidation state enables unique redox pathways, such as single-electron transfers, contrasting with InCl3_3’s Lewis acidity. For example, InCl3_3/TMSCl systems catalyze endoperoxyacetal functionalization via electrophilic activation, while InCl may participate in radical-mediated mechanisms. Comparative studies using kinetic isotopic effects (KIE) or electron paramagnetic resonance (EPR) can elucidate these differences .

Q. What methodological strategies resolve contradictions in reported optical properties of InCl-containing nanomaterials?

Discrepancies in photoluminescence (PL) lifetimes or bandgap energies (e.g., InCl in Ag-In-S nanocrystals) often arise from synthetic variables (precursor ratios, ligands, or reaction temperatures). To reconcile

  • Controlled synthesis : Standardize reaction conditions (e.g., stoichiometry, temperature).
  • Advanced characterization : Time-resolved PL spectroscopy and high-resolution TEM to correlate structure-property relationships.
  • Computational modeling : Density functional theory (DFT) to predict electronic transitions and validate experimental observations .

Q. How can researchers ensure reproducibility in InCl-based syntheses given its sensitivity to moisture and oxygen?

Reproducibility requires:

  • Detailed protocols : Document inert atmosphere procedures, solvent drying methods (e.g., molecular sieves), and purification steps.
  • Validation controls : Include reference reactions with known outcomes (e.g., InCl3_3 as a benchmark).
  • Collaborative verification : Share synthetic protocols with independent labs for cross-validation, as emphasized in guidelines for experimental reporting .

Methodological and Data Analysis Questions

Q. What computational approaches are suitable for modeling the electronic structure of InCl?

DFT calculations with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials can model InCl’s electronic properties, including bandgap and redox potentials. Basis sets like LANL2DZ are recommended for indium. Validation against experimental UV-Vis or XPS data ensures accuracy .

Q. How should researchers design experiments to investigate InCl’s role in multicomponent nanocrystal systems?

Experimental design should include:

  • Compositional gradients : Vary InCl/ZnCl ratios (e.g., Ag-In-Zn-S systems) to study doping effects.
  • In situ monitoring : Use techniques like XAFS (X-ray absorption fine structure) to track InCl’s integration during nucleation.
  • Comparative analysis : Contrast optical/electronic properties with binary analogs (e.g., Ag-In-S vs. Ag-In-Zn-S) .

Tables for Key Data Synthesis

Q. Table 1: Synthesis Methods for InCl

MethodConditionsYield (%)Key ChallengesReference
ElectrochemicalMethanol-benzene, inert atmosphere75–85Oxidation control
Solid-state reactionIn + HCl gas, 200°C60–70Purity control

Q. Table 2: Optical Properties of InCl-Containing Nanocrystals

SystemPL Lifetime (μs)Bandgap (eV)Quantum Yield (%)Reference
Ag-In-S (AIS)9.42.012
Ag-In-Zn-S (A-1)0.82.540

Guidelines for Reporting

  • Experimental sections : Follow Beilstein Journal standards, detailing synthesis, characterization, and computational methods to enable replication .
  • Data contradictions : Discuss potential sources (e.g., synthetic variability) and provide statistical analysis (e.g., error margins in PL lifetimes) .

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